5-Amino-3-(5-bromo-3-methyl-2-pyridyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022537 is a chemical compound with a unique structure that has garnered interest in various scientific fields. It is known for its potential applications in chemistry, biology, medicine, and industry. The compound’s distinct properties make it a valuable subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022537 involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of MFCD33022537 involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD33022537 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in various applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022537 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of MFCD33022537 depend on the specific reaction conditions and reagents used. These products often retain the core structure of the compound while incorporating new functional groups or modifications.
Wissenschaftliche Forschungsanwendungen
MFCD33022537 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, the compound is investigated for its potential therapeutic effects, including its ability to target specific molecular pathways. In industry, MFCD33022537 is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of MFCD33022537 involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to target molecules with high specificity, making it a valuable tool for studying and manipulating biological systems.
Eigenschaften
Molekularformel |
C9H8BrN3O |
---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
3-(5-bromo-3-methylpyridin-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H8BrN3O/c1-5-2-6(10)4-12-9(5)7-3-8(11)14-13-7/h2-4H,11H2,1H3 |
InChI-Schlüssel |
XHBMQMPWLCAWKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C2=NOC(=C2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.